5-Methyl-2-propylcyclohexanol 5-Methyl-2-propylcyclohexanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16238840
InChI: InChI=1S/C10H20O/c1-3-4-9-6-5-8(2)7-10(9)11/h8-11H,3-7H2,1-2H3
SMILES:
Molecular Formula: C10H20O
Molecular Weight: 156.26 g/mol

5-Methyl-2-propylcyclohexanol

CAS No.:

Cat. No.: VC16238840

Molecular Formula: C10H20O

Molecular Weight: 156.26 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-propylcyclohexanol -

Specification

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
IUPAC Name 5-methyl-2-propylcyclohexan-1-ol
Standard InChI InChI=1S/C10H20O/c1-3-4-9-6-5-8(2)7-10(9)11/h8-11H,3-7H2,1-2H3
Standard InChI Key VWXNPISBYOISDJ-UHFFFAOYSA-N
Canonical SMILES CCCC1CCC(CC1O)C

Introduction

Structural and Stereochemical Analysis

Molecular Configuration

The IUPAC name for 5-methyl-2-propylcyclohexanol is 5-methyl-2-propylcyclohexan-1-ol, reflecting its hydroxyl group at position 1, methyl group at position 5, and propyl substituent at position 2. The cyclohexane ring adopts a chair conformation, with the hydroxyl group occupying an axial or equatorial position depending on the stereoisomer. Computational studies using Joback and Crippen methods have confirmed its three-dimensional structure, including bond angles and torsional strain .

Stereoisomerism

The compound exists in multiple stereoisomeric forms, including the trans,trans configuration (n-Menthol), which has distinct physicochemical properties. For example, the trans,trans isomer exhibits a boiling point of 530.59 K and a melting point of 262.18 K . The (+)-neomenthol variant, a stereoisomer with the (1S,2S,5R) configuration, is noted for its role as a chiral intermediate in pharmaceutical synthesis .

Synthesis and Industrial Production

Hydrodeoxygenation Pathways

5-Methyl-2-propylcyclohexanol is synthesized via hydrodeoxygenation (HDO) of lignin-derived phenolic compounds. This process involves:

  • Hydrogenation: Reduction of phenolic rings to cyclohexanol derivatives.

  • Demethoxylation: Removal of methoxy groups under catalytic conditions.
    For instance, guaiacol (2-methoxyphenol) undergoes HDO over nickel-based catalysts to yield cyclohexanol derivatives, including 5-methyl-2-propylcyclohexanol.

Catalytic Systems

Recent advances utilize bifunctional catalysts such as Pt/TiO₂ and Ru/Al₂O₃, which enhance selectivity and yield. Reaction conditions typically involve temperatures of 200–300°C and hydrogen pressures of 2–5 MPa.

Physicochemical Properties

Thermodynamic Data

Key thermodynamic parameters for the trans,trans isomer include:

PropertyValueUnitMethod
ΔfG° (Formation Gibbs)-94.47kJ/molJoback
ΔfH° gas (Enthalpy)-388.32kJ/molJoback
Boiling Point (T_boil)530.59KJoback
Viscosity (η)0.0001533–0.0231540Pa·sJoback

Heat Capacity and Phase Behavior

The gas-phase heat capacity (Cₚ,gas) ranges from 370.12 J/mol·K at 530.59 K to 461.25 J/mol·K at 716.30 K . The critical temperature (T_c) and pressure (P_c) are 716.30 K and 2,637.96 kPa, respectively, indicating stability under high-temperature industrial processes .

Applications in Industry and Research

Fragrance and Flavoring

The compound’s cyclohexanol backbone contributes to its use in menthol-like fragrances. Its low volatility (logP = 2.584) ensures prolonged scent retention in perfumes and cosmetic products .

Pharmaceutical Intermediates

As a chiral building block, (+)-neomenthol [(1S,2S,5R)-5-methyl-2-propylcyclohexanol] is employed in synthesizing antitussives and topical analgesics . Its ability to form hydrogen bonds enhances drug-receptor interactions.

Future Research Directions

  • Toxicological Studies: Long-term exposure effects remain underexplored.

  • Green Synthesis: Developing enzymatic or photocatalytic HDO methods to reduce energy consumption.

  • Stereoselective Catalysis: Improving yields of specific isomers for pharmaceutical applications.

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